Furo[2,3-c]pyridine-5-carboxylic acid
Overview
Description
“Furo[2,3-c]pyridine-5-carboxylic acid” is a chemical compound with the empirical formula C7H5NO . It is a type of fused pyridine derivative, which are of increasing interest in drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the pyridone was aromatized with phosphorus oxychloride, then reduced with zinc in acetic acid to give a related compound, which by hydrolysis gave the corresponding carboxylic acid .Scientific Research Applications
1. Photodynamic Ablation of Gram-Positive Bacteria
- Application Summary : Furo[2,3-c]pyridine-5-carboxylic acid is used in the construction of an AIE-active photosensitizer, named LIQ-TF, which is used for specific imaging and photodynamic ablation of Gram-positive bacteria .
- Methods of Application : An Rh-catalyzed tandem reaction is performed to construct LIQ-TF . It shows near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .
- Results : LIQ-TF could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .
2. Synthesis of Heteropentalenes
- Application Summary : Furo[2,3-c]pyridine-5-carboxylic acid is used in the Hemetsberger–Knittel protocol for the synthesis of heteropentalenes .
- Methods of Application : The synthetic approach follows the Hemetsberger–Knittel protocol covering three reaction steps—the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation and, finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .
- Results : This method is known for the preparation of O,N-heteropentalenes with three heteroatoms (2:1) and their sulphur and selen heteroatoms containing structural analogues and bis pyrroles .
3. Blood Glucose Reduction
- Application Summary : Compounds containing Furo[2,3-c]pyridine-5-carboxylic acid have shown efficacy in reducing blood glucose levels .
- Methods of Application : These compounds may be administered as part of a treatment regimen for disorders involving elevated plasma blood glucose .
- Results : The reduction of blood glucose can be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
4. Synthesis of Organic Compounds
- Application Summary : Furo[2,3-c]pyridine-5-carboxylic acid is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary depending on the target compound. Typically, it involves reactions such as nucleophilic substitution, Knoevenagel condensation, and intramolecular cyclocondensation .
- Results : The results can vary depending on the target compound. In general, the use of Furo[2,3-c]pyridine-5-carboxylic acid can lead to the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
furo[2,3-c]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-12-7(5)4-9-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVAEUJOJMQCIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(C=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621965 | |
Record name | Furo[2,3-c]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-c]pyridine-5-carboxylic acid | |
CAS RN |
478148-62-8 | |
Record name | Furo[2,3-c]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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